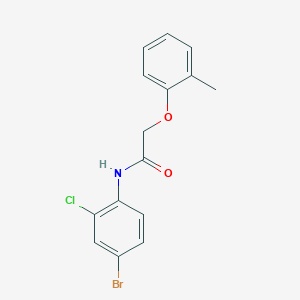![molecular formula C24H21F2N3O2 B244068 2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FBPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. FBPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 458.47 g/mol.
Mécanisme D'action
FBPB exerts its pharmacological effects by inhibiting the activity of enzymes such as butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, FBPB increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain, which are known to be involved in various physiological processes such as cognition, mood, and behavior.
Biochemical and physiological effects:
FBPB has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and enhance locomotor activity in animal models of depression. Additionally, FBPB has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FBPB has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its relatively low molecular weight, and its ease of synthesis. However, FBPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on FBPB. One potential area of research is the development of FBPB analogs with improved pharmacological properties, such as increased solubility in water or enhanced selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of FBPB in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to elucidate the mechanism of action of FBPB and its effects on various physiological processes.
Méthodes De Synthèse
FBPB can be synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with 4-(4-aminophenyl)piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to obtain FBPB. Another method involves the reaction of 2-fluorobenzoyl chloride with 4-(4-aminophenyl)piperazine followed by the reaction with 4-fluorobenzoic acid to obtain FBPB.
Applications De Recherche Scientifique
FBPB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. These enzymes are implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, FBPB has the potential to be developed as a therapeutic agent for these diseases.
Propriétés
Formule moléculaire |
C24H21F2N3O2 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
2-fluoro-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H21F2N3O2/c25-21-7-3-1-5-19(21)23(30)27-17-9-11-18(12-10-17)28-13-15-29(16-14-28)24(31)20-6-2-4-8-22(20)26/h1-12H,13-16H2,(H,27,30) |
Clé InChI |
BXUNFCDFHQQIPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)

![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)